Product packaging for [(Hex-1-yn-3-yl)oxy]benzene(Cat. No.:CAS No. 57872-42-1)

[(Hex-1-yn-3-yl)oxy]benzene

Cat. No.: B14625796
CAS No.: 57872-42-1
M. Wt: 174.24 g/mol
InChI Key: JKWSOZACQVNQJE-UHFFFAOYSA-N
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Description

[(Hex-1-yn-3-yl)oxy]benzene is a chemical compound of interest in organic synthesis and materials science research. This structure combines an aromatic benzene ring with an alkoxy chain that features a terminal alkyne, making it a versatile building block for constructing more complex organic architectures . The terminal alkyne group is a key functional moiety that readily participates in metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, which is a powerful method for forming carbon-carbon bonds . This reactivity is fundamental for the synthesis of conjugated molecular systems, which are core components in the development of organic electronic materials . Researchers may employ this compound in the design and synthesis of star-shaped molecules or other advanced structures. These compounds are investigated for their unique photophysical properties and potential applications in optoelectronics, including organic light-emitting diodes (OLEDs) and organic solar cells . The ether linkage and alkyne group within the same molecule offer two distinct points for further chemical modification, allowing for the creation of a wide array of derivatives. This compound is provided as a high-purity material to ensure consistent and reliable experimental results. FOR RESEARCH USE ONLY. NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE IN HUMANS.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O B14625796 [(Hex-1-yn-3-yl)oxy]benzene CAS No. 57872-42-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57872-42-1

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

hex-1-yn-3-yloxybenzene

InChI

InChI=1S/C12H14O/c1-3-8-11(4-2)13-12-9-6-5-7-10-12/h2,5-7,9-11H,3,8H2,1H3

InChI Key

JKWSOZACQVNQJE-UHFFFAOYSA-N

Canonical SMILES

CCCC(C#C)OC1=CC=CC=C1

Origin of Product

United States

Mechanistic Investigations of Reactions Involving Hex 1 Yn 3 Yl Oxy Benzene and Analogues

Sigmatropic Rearrangements

Sigmatropic rearrangements are pericyclic reactions wherein a σ-bond migrates across a π-system. In the context of aryl propargyl ethers, the Claisen rearrangement is the most prominent example.

Claisen Rearrangement of Aryl Propargyl Ethers

The Claisen rearrangement of aryl propargyl ethers is a thermally induced acs.orgacs.org-sigmatropic shift that serves as a powerful tool for C-C bond formation. organic-chemistry.orgwikipedia.org This reaction transforms the starting ether into a γ,δ-unsaturated carbonyl compound, which often undergoes subsequent reactions to form stable aromatic products. organic-chemistry.orgnrochemistry.com

The thermal rearrangement of an aryl propargyl ether is a multi-step process that begins with the rate-determining acs.orgacs.org-sigmatropic rearrangement. acs.orgrsc.org This concerted step proceeds through a cyclic transition state, breaking the C-O ether bond and forming a new C-C bond at the ortho position of the aromatic ring. rsc.orgnrochemistry.com The initial product is an α-allenyl cyclohexadienone intermediate. acs.orgnsf.gov

From this allenic intermediate, the reaction can proceed through several pathways, largely dependent on the substitution pattern of the aryl ring. nsf.govacs.org

Pathway to Benzopyrans : In cases where the rearrangement occurs at an unsubstituted ortho carbon, the allenic ketone intermediate undergoes a cascade of reactions. nsf.govacs.org This cascade is initiated by keto-enol tautomerization to form an enol. nsf.gov This is followed by a 1,5-hydride shift to yield a diene intermediate. nsf.govacs.org The final step is a 6π-electrocyclization, which forms the benzopyran ring system. nsf.gov This entire sequence highlights a cascade of pericyclic and tautomeric steps following the initial sigmatropic shift. acs.orgnsf.gov

Pathway to Tricyclic Cores : If the rearrangement occurs at a substituted ortho position, the resulting allenic ketone is often unable to tautomerize. nsf.govacs.org Instead, it may undergo an intramolecular Diels-Alder reaction. nsf.govacs.org This subsequent cycloaddition leads to the formation of complex tricyclo[3.2.1.0]octane core structures. acs.orgnih.gov

Computational studies using Density Functional Theory (DFT) have been instrumental in elucidating these pathways, confirming that the initial acs.orgacs.org-sigmatropic shift is typically the rate-determining step. acs.orgrsc.orgnih.gov The Gibbs free energy barrier for this initial step is calculated to be around 29-33 kcal/mol, depending on the specific substrate and substituents. nsf.gov

StepIntermediate/ProductKey Transformation
1α-Allenyl cyclohexadienone acs.orgacs.org-Sigmatropic Rearrangement
2aEnolTautomerization
3aDiene1,5-Hydride Shift
4aBenzopyranElectrocyclization
2bTricyclo[3.2.1.0]octaneIntramolecular Diels-Alder

Substituents on the aromatic ring and the propargyl chain significantly influence both the rate and the regioselectivity of the Claisen rearrangement. acs.orgnih.gov Computational and experimental studies have demonstrated that these effects can be systematically understood and predicted. nsf.govnih.gov

Electronic Effects: The electronic nature of substituents on the aryl ring can alter the energy barrier of the rearrangement and direct the reaction to a specific ortho position. nsf.gov

Electron-withdrawing groups (EWGs) , such as a nitro group, can stabilize the partial negative charge that develops on the aromatic ring in the transition state. nsf.gov For instance, a nitro group at the C3 position of the aryl ring lowers the activation barrier and directs the rearrangement preferentially to the C2 position through inductive effects. nsf.gov

Electron-donating groups (EDGs) , like a methoxy group, can also influence regioselectivity, often directing the rearrangement to the para position if the ortho positions are blocked. wikipedia.org

Steric Effects: Steric hindrance plays a crucial role in determining the regiochemical outcome. The rearrangement typically favors the less sterically hindered ortho position. nsf.govacs.org In unsymmetrically substituted aryl propargyl ethers, the reaction cascade leading to a benzopyran often originates from rearrangement at the less hindered carbon. nsf.govacs.org Conversely, rearrangement at a more substituted carbon can lead to different products, such as the tricyclic cores mentioned previously. acs.orgnih.gov

The interplay between electronic and steric effects determines the final product distribution. For example, while a substituent might electronically favor one position, steric bulk could override this preference, leading to a mixture of products or favoring the sterically accessible site. acs.orgresearchgate.net

Table 1: Effect of Substituents on Product Distribution in Claisen Rearrangement of Aryl Propargyl Ethers
Substrate SubstituentPosition of RearrangementMajor Product TypeYield (%)Reference
Amino (e.g., -NHAc)C6 (less hindered)BenzopyranHigh nsf.gov
Nitro (-NO2)C2 (more hindered)Tetracycle75 nsf.govacs.org
Methyl (-CH3)C2 (more hindered)Tetracycle75 nsf.gov
Alkylsiloxy (-OTBS)C6 (less hindered)Benzopyran60 nsf.gov

The initial Claisen rearrangement of aryl propargyl ethers unlocks a series of subsequent transformations, often referred to as cascade or tandem reactions. nsf.govacs.orgnih.gov These cascades are synthetically valuable as they allow for the rapid construction of molecular complexity from relatively simple starting materials. acs.orgnih.gov

The formation of benzopyrans is a classic example of such a cascade. acs.orgnsf.gov The sequence, as detailed previously, involves:

acs.orgacs.org-Sigmatropic Rearrangement : Aryl propargyl ether → α-allenyl cyclohexadienone.

Tautomerization : α-Allenyl cyclohexadienone → Allenyl phenol.

1,5-Hydride Shift : Allenyl phenol → Dienol intermediate.

Electrocyclization : Dienol intermediate → Benzopyran. nsf.govacs.org

Another competing cascade involves the intramolecular Diels-Alder cycloaddition of the allenic intermediate, which is favored when the ortho position is substituted, preventing the tautomerization required for the benzopyran pathway. nsf.govacs.org The choice between these competing cascades is dictated by the substitution pattern, which controls the fate of the initial allenic intermediate. nsf.govnih.gov These processes demonstrate how a single initiating event—the sigmatropic rearrangement—can lead to divergent and complex molecular scaffolds. nsf.govacs.org

Low-Temperature Sigmatropic Rearrangements of Alkynyl Ethers

While the classic aromatic Claisen rearrangement requires high temperatures, related acs.orgacs.org-sigmatropic rearrangements of certain alkynyl ethers can proceed rapidly at cryogenic temperatures, such as -78 °C. acs.orgfigshare.comrsc.org This reactivity is observed for allyl alkynyl ethers and propargyl alkynyl ethers, which rearrange at significantly lower temperatures than their allyl vinyl ether counterparts. rsc.org

The key intermediate in these low-temperature rearrangements is a highly reactive ketene (B1206846), such as an allenyl ketene in the case of propargyl alkynyl ether rearrangement. rsc.orgdigitellinc.comrsc.org This intermediate can be trapped in situ by nucleophiles like alcohols or amines to form γ,δ-unsaturated carboxylic acid derivatives. acs.orgfigshare.comrsc.org The significant rate enhancement at low temperatures is attributed to a lower activation barrier for the rearrangement of alkynyl ethers compared to vinyl ethers. rsc.org This methodology provides a powerful route to complex dienoates and unsaturated lactones under mild conditions. digitellinc.comrsc.org

Metal-Catalyzed Transformations

Transition metals, particularly π-acidic catalysts like gold, platinum, and silver, can activate the triple bond of propargyl ethers, enabling a variety of transformations under milder conditions than thermal methods. nih.govresearchgate.net These catalysts function by coordinating to the alkyne, making it more susceptible to nucleophilic attack or rearrangement. nih.gov

For aryl propargyl ethers and related compounds, metal catalysis can facilitate:

Claisen Rearrangements : Gold(I) catalysts have been shown to promote propargyl Claisen rearrangements, often as part of a cascade sequence. researchgate.net For example, a gold-catalyzed rearrangement can be followed by a hydroarylation step to form complex indane skeletons. researchgate.net

Migratory Cascades : In propargylic esters, metal catalysts can initiate 1,2- or 1,3-acyloxy migrations to form reactive allene (B1206475) intermediates. nih.gov These intermediates can then undergo further cascade reactions, leading to diverse molecular structures. nih.gov

Cycloisomerization Reactions : Gold and platinum catalysts are effective in promoting cycloisomerization reactions of propargyl ethers, leading to the formation of various carbocyclic and heterocyclic systems. researchgate.net

The choice of metal catalyst, ligands, and reaction conditions can influence the reaction pathway, allowing for selective access to different products from the same starting material. nih.gov Metal catalysis thus provides a versatile and powerful alternative to purely thermal methods for inducing rearrangements and other transformations of [(Hex-1-yn-3-yl)oxy]benzene and its analogues.

Gold-Catalyzed Reactions

Gold catalysts, known for their soft, carbophilic Lewis acidity, effectively activate the carbon-carbon triple bonds of alkynyl ethers, initiating a variety of transformations. The following subsections explore the mechanisms of oxidative cleavage, cycloisomerization, oxidative dimerization, and cycloaddition reactions.

Gold catalysts can facilitate the oxidative cleavage of aryl-substituted alkynyl ethers under ambient conditions using molecular oxygen as the oxidant. rsc.orgnih.govfao.org This transformation is noteworthy for its ability to simultaneously break C-H, single C-C, and triple C≡C bonds. rsc.orgnih.govfao.org The reaction provides a unique pathway for the degradation of these substrates.

The proposed mechanism for this complex cleavage process is initiated by the gold-catalyzed activation of the alkyne. This is followed by a sequence of steps involving oxygen activation and subsequent bond-breaking events. While the precise intermediates are still a subject of investigation, the reaction highlights the unique reactivity of gold catalysts in mediating oxidative transformations under mild conditions.

Gold-catalyzed reactions of aryl propargyl ethers, analogues of this compound, can lead to either cycloisomerization or oxidative dimerization products. Theoretical studies using density functional theory (DFT) have provided significant insights into the mechanisms and selectivity of these competing pathways. acs.org

The reaction typically begins with the coordination of the gold catalyst to the alkyne. From this point, two primary pathways diverge:

Cycloisomerization: This intramolecular pathway involves the nucleophilic attack of the aryl ring onto the activated alkyne. For substrates like phenyl propargyl ether, a 6-endo-dig cyclization is generally the most favorable pathway, leading to the formation of 2H-chromene. acs.org The energy barrier for this process is significantly lower than for competing pathways. acs.org In some systems, a 5-exo-dig cyclization can occur, depending on the substrate's substitution pattern and the reaction conditions. beilstein-journals.orgpku.edu.cn

Oxidative Dimerization: This intermolecular pathway leads to dimeric products, such as 2H,2′H-4,4′-bichromenes. The formation of these dimers is influenced by the binding strength between the active catalyst sites and the cyclized intermediate (e.g., a 2H-chromen-3-yl species). acs.org The presence of cationic gold species has been shown to increase the yield of the dimeric products. acs.org

The selectivity between these pathways is sensitive to several factors, including the electronic properties of the substituents on the aryl ring and the nature of the active sites on the gold catalyst. acs.org

Table 1: Factors Influencing Selectivity in Gold-Catalyzed Reactions of Aryl Propargyl Ethers acs.org
FactorInfluence on Reaction PathwayTypical Outcome
Reaction Pathway Energetics The 6-endo cyclization pathway generally has the lowest energy barrier.Favors formation of 2H-chromene (cycloisomerization product).
Catalyst Properties The presence of cationic gold species can promote the dimerization pathway.Increased yield of 2H,2′H-4,4′-bichromene (dimerization product).
Substituent Effects Electronic properties of para-substituents on the phenyl ring can slightly alter the energy barriers for both pathways.Affects the ratio of cycloisomerization to dimerization products.
Intermediate Binding Strong binding between the catalyst and the cyclized intermediate is crucial for oxidative dimerization.Promotes the formation of dimeric products.

Substrates containing both an alkyne and a carbonyl group can undergo gold-catalyzed cycloaddition reactions through the formation of a key carbonyl ylide intermediate. nih.govbeilstein-journals.orgresearchgate.net The mechanism is initiated by the intramolecular nucleophilic attack of the carbonyl oxygen onto the gold-activated alkyne. nih.govbeilstein-journals.org This 5-endo-dig cyclization generates a zwitterionic, gold-containing intermediate that behaves as a carbonyl ylide. nih.govbeilstein-journals.org

Once formed, this reactive carbonyl ylide can participate in various cycloaddition reactions with available unsaturated groups (dipolarophiles) like alkenes or other alkynes. beilstein-journals.orgresearchgate.net Theoretical DFT studies suggest that what might appear as a formal [4+2] cycloaddition can actually be a two-step process. researchgate.net This process consists of an initial [3+2] dipolar cycloaddition of the carbonyl ylide to the dipolarophile, which forms a carbene species. researchgate.net This is followed by a rearrangement, such as a 1,2-alkyl migration, to yield the final polycyclic product. researchgate.net This pathway provides access to a wide variety of complex polycyclic systems. nih.gov

Palladium-Catalyzed Reactions

Palladium catalysts are highly versatile for C-C bond formation and are widely used in reactions involving alkynes. The following subsections discuss the mechanisms of palladium-catalyzed annulation and reductive coupling reactions involving alkynyl ether analogues.

Palladium-catalyzed annulation reactions provide a powerful method for constructing carbocyclic and heterocyclic ring systems from alkynes. researchgate.net In a typical mechanism involving an internal alkyne and an aryl halide, the catalytic cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) species, forming an arylpalladium(II) complex.

This is followed by the key step of carbopalladation, where the arylpalladium complex adds across the carbon-carbon triple bond of the alkyne. researchgate.net The regioselectivity of this insertion is a critical factor. The resulting vinylpalladium(II) intermediate then undergoes an intramolecular nucleophilic attack or cyclization. In the case of substrates like o-alkynylphenols, a cascade process involving coordination, nucleophilic addition, and reductive elimination occurs to form the final annulated product, such as a substituted benzofuran. nih.gov The use of specific ligands and additives can influence the efficiency and outcome of the reaction. For instance, the addition of a silver salt like AgBF₄ can generate a more cationic and reactive palladium complex, which can be ideal for these transformations. nih.gov

Palladium catalysts can effectively convert propargyl ethers and their derivatives (such as propargyl carbonates or acetates) into valuable allene structures. researchgate.netorganic-chemistry.org These reactions often proceed through a mechanism involving the formation of an allenyl-palladium intermediate.

The catalytic cycle typically starts with the oxidative addition of a Pd(0) complex to the propargyl substrate, leading to the formation of a propargyl/allenyl-palladium(II) species. This intermediate is crucial and its structure can be influenced by the choice of ligands. For instance, in cross-coupling reactions with allyl boronates, a bidentate phosphine (B1218219) ligand plays a critical role in determining the subsequent reaction pathway from an η³-allyl-η¹-allenyl palladium intermediate. researchgate.net

The final allene product is formed through reductive elimination from this intermediate. The regioselectivity of the C-C bond formation is a key challenge. The choice of catalyst, ligands, and coupling partner dictates the outcome. researchgate.net For example, different phosphine ligands can steer the reaction toward either 1,1-reductive elimination to form 1,4-enallenes or 3,3-reductive elimination to yield 1,5-enynes. researchgate.net

Table 2: Palladium Catalyst Systems for Allene Synthesis from Propargyl Derivatives researchgate.netorganic-chemistry.org
Propargyl SubstrateCoupling PartnerCatalyst SystemKey IntermediateProduct Type
Propargyl AcetatesOrganoaluminum ReagentPd(PPh₃)₂Cl₂/PPh₃Allenyl-palladium(II)Tri- or Tetrasubstituted Allenes
Propargyl CarbonatesAryl Iodides / DiboronPd/Cu BimetallicAllenylboronic acidSubstituted Allenes
Propargyl CarbonatesAllyl BoronatesPd(0)/MeO-BIPHEPη³-allyl-η¹-allenyl palladium1,4-Enallenes
Propargyl CarbonatesAllyl BoronatesPd(0)/XantPhosη³-allyl-η¹-allenyl palladium1,5-Enynes
Role of Palladium in Enyne Cycloaddition Pathways

Palladium-catalyzed reactions of enynes, including analogues of this compound, offer a versatile route to complex cyclic structures. Mechanistic studies have revealed the multifaceted role of palladium in these transformations. In the cycloaddition of alkynyl aryl ethers with internal alkynes, a palladium(0) catalyst can facilitate selective ortho C-H activation. nih.gov The alkynoxy group on the aryl ether acts as a directing group, promoting the functionalization at the ortho position. nih.gov

Deuterium-labeling experiments have provided evidence for the formation of an arylpalladium hydride complex as a key intermediate, which arises from oxidative addition. nih.gov The reaction pathway is believed to involve the oxidative addition of Pd(0) to the C-H bond, followed by insertion of the alkyne and subsequent reductive elimination to afford the cyclized product.

In other palladium-catalyzed cycloisomerizations of enynes, the reaction can proceed through different pathways, sometimes leading to metathesis-type products. acs.org The specific outcome is often dependent on the reaction conditions and the nature of the ligands on the palladium center. acs.org For instance, the use of bidentate phosphine ligands can influence the stereochemistry of the products in asymmetric cross-coupling reactions. nih.gov Theoretical studies, such as DFT calculations, have been employed to explore the energetics of different mechanistic pathways and to rationalize the observed stereoselectivities in these cycloadditions. rsc.orgmdpi.com

Table 1: Key Intermediates and Mechanistic Steps in Palladium-Catalyzed Enyne Cycloadditions

Mechanistic StepIntermediate SpeciesRole of Palladium
C-H ActivationArylpalladium Hydride ComplexFacilitates selective ortho C-H bond cleavage
Oxidative AdditionPalladacyclobutaneFormation of a cyclic palladium intermediate
Reductive Elimination-Formation of the final cyclized product and regeneration of the Pd(0) catalyst

Copper-Catalyzed Reactions (e.g., domino cyclization-asymmetric hydrogenation)

Copper catalysts are instrumental in a variety of transformations involving alkynyl aryl ethers and their analogues. One of the most prominent examples is the Sonogashira-type cross-coupling reaction, which can be achieved under copper catalysis without the need for palladium. researchgate.net Mechanistically, these reactions are proposed to involve the formation of a copper(I)-acetylide species. nih.gov This intermediate is central to the subsequent coupling with an aryl or alkyl halide.

In the context of radical reactions, copper catalysis can enable the cross-coupling of terminal alkynes with unactivated alkyl iodides. This process is thought to proceed via an aryl radical which abstracts an iodine atom, generating an alkyl radical that then couples with the copper-acetylide species. nih.gov

Copper catalysts are also effective in radical-triggered cyclization reactions. For instance, a copper-catalyzed radical-triggered spirotricyclization of enediynes has been reported. rsc.org This reaction proceeds through a complex cascade involving the addition of a radical to an alkyne, followed by a series of cyclizations to form multiple rings in a single step. rsc.org The mechanism often involves single electron transfer (SET) processes mediated by the copper catalyst. nih.gov While the specific domino cyclization-asymmetric hydrogenation of this compound is not extensively detailed, the fundamental mechanistic principles of copper-catalyzed reactions of alkynes provide a basis for understanding such transformations. The ability of copper to facilitate both the formation of C-C bonds and to participate in radical pathways makes it a versatile catalyst for complex organic synthesis. rsc.org

Nickel-Catalyzed Transformations (e.g., asymmetric synthesis of dihydrobenzofurans, reductive coupling)

Nickel catalysis has emerged as a powerful tool for the transformation of aryl ethers and related compounds, including the asymmetric synthesis of dihydrobenzofurans and reductive coupling reactions. In the asymmetric synthesis of 2,3-dihydrobenzofurans, nickel catalysts can be employed in annulation reactions. nih.govresearchgate.netrsc.org For instance, a [4+1] annulation between in situ generated ammonium ylides and o-quinone methides can be catalyzed by a nickel complex, leading to the formation of the dihydrobenzofuran core with high enantioselectivity. nih.govresearchgate.net

Nickel-catalyzed reductive cross-coupling reactions have also been developed for the formation of C-C bonds. For example, the cross-electrophile coupling of aryl chlorides and heteroaryl chlorides can be achieved using a nickel catalyst. dicp.ac.cn This reaction relies on the electronic differences between the coupling partners to achieve selectivity for the cross-coupled product over homocoupling. dicp.ac.cn Mechanistic studies suggest that the addition of magnesium salts can be crucial for accelerating the reduction of Ni(II) intermediates in the catalytic cycle. dicp.ac.cn

Furthermore, nickel catalysis is effective in the asymmetric propargyl-aryl cross-electrophile coupling. This stereoconvergent reaction allows for the coupling of propargylic chlorides with aryl iodides in the presence of a chiral nickel complex and a stoichiometric reductant like manganese metal. dicp.ac.cnnih.govresearchgate.net A dual nickel/photoredox catalytic system can also be employed for this transformation, avoiding the need for a metal reductant. nih.govresearchgate.net These methods provide a route to enantioenriched benzylic alkynes, which are valuable synthetic intermediates. dicp.ac.cnnih.govresearchgate.net

Table 2: Examples of Nickel-Catalyzed Transformations and Their Applications

Reaction TypeProductKey Features
Asymmetric [4+1] Annulation2,3-DihydrobenzofuransHigh enantio- and diastereoselectivity
Reductive Cross-CouplingBiaryl CompoundsUtilizes abundant aryl chlorides
Asymmetric Propargyl-Aryl CouplingEnantioenriched Benzylic AlkynesStereoconvergent, mild conditions

Platinum-Catalyzed Rearrangements (e.g., enyne cyclization to spiro-oxocarbenium intermediates)

Platinum catalysts, particularly PtCl₂, are highly effective in promoting a variety of rearrangement reactions of enynes, including those that could involve analogues of this compound. deepdyve.com These catalysts can activate alkynes towards reaction with alkenes, leading to cyclizations and other complex transformations. nih.gov The mechanism of these reactions often involves the π-complexation of the Pt(II) catalyst to the alkyne unit of the substrate. deepdyve.com This initial coordination activates the alkyne and triggers a cationic manifold, leading to subsequent cyclization.

In the cycloisomerization of enynes, a key intermediate that has been proposed based on DFT calculations is a cyclopropyl platinacarbene complex. acs.org This intermediate can then undergo further rearrangement to yield the final product. The reaction pathway can be influenced by the solvent, with polar, non-nucleophilic solvents favoring cycloisomerization. acs.org

Platinum-catalyzed enyne cyclizations can also proceed through spiro-oxocarbenium intermediates, particularly in substrates containing an oxygen atom in the tether connecting the enyne moieties. These reactions can lead to the formation of complex polycyclic systems. The formation of such intermediates is consistent with the electrophilic nature of the platinum-activated alkyne, which can be attacked by an internal nucleophile, such as an ether oxygen, to initiate the cyclization cascade. The versatility of platinum catalysis allows for the formation of diverse structural motifs from simple enyne precursors. researchgate.net

Radical Reactions and Pathways

Photoredox Catalysis in Alkynyl Aryl Ether Transformations (e.g., hydrogen atom transfer processes)

Photoredox catalysis offers a mild and efficient method for initiating radical reactions in the transformation of alkynyl aryl ethers. Visible light, in combination with a suitable photocatalyst, can be used to generate radical intermediates that would be difficult to access through traditional thermal methods. nih.gov In the context of alkynyl aryl ethers, photoredox catalysis can facilitate the formation of alkyne radical anions. researchgate.net These reactive species can then undergo a variety of subsequent reactions, including C-C bond formation and cyclization.

Hydrogen atom transfer (HAT) is a key mechanistic step in many photoredox-catalyzed reactions. mdpi.com In the dearomative functionalization of electron-rich heteroarenes, which are structurally related to the aryl portion of alkynyl aryl ethers, a photoredox-mediated single electron transfer (SET) oxidation can generate an electrophilic radical cation. nih.gov This intermediate can then react with a nucleophile, breaking the aromaticity and forming a radical species that is subsequently trapped by a HAT agent. nih.gov This umpolung strategy allows for the functionalization of typically unreactive C-H bonds under mild conditions. nih.gov

Formation and Reactivity of Vinyl Radical Intermediates in Cyclization Reactions

Vinyl radical intermediates play a crucial role in the cyclization reactions of alkynyl aryl ethers and related compounds. rsc.org These intermediates are typically formed by the addition of a radical species to the alkyne moiety of the substrate. rsc.org The attacking radical can be generated through various methods, including photoredox catalysis or the use of radical initiators.

Once formed, the vinyl radical can undergo rapid intramolecular cyclization by adding to a nearby double bond or aromatic ring. rsc.org The regioselectivity of this cyclization is often governed by Baldwin's rules, with 5-exo-trig cyclizations being particularly favorable. figshare.com However, 6-endo-trig cyclizations have also been observed, especially under certain reaction conditions. figshare.com

The reactivity of the vinyl radical intermediate can be influenced by the substituents on the alkyne and the tether connecting it to the radical acceptor. The resulting cyclic radical can then be trapped by a hydrogen atom donor or undergo further reactions to form the final product. This strategy has been used to synthesize a variety of heterocyclic and carbocyclic compounds. The formation and subsequent cyclization of vinyl radicals provide a powerful method for the construction of complex molecular architectures from simple acyclic precursors. rsc.org

Electrophilic and Nucleophilic Activation of the Alkynyl Moiety in Aryl Alkynyl Ethers

The reactivity of the alkynyl group in aryl alkynyl ethers, such as this compound, is characterized by its ability to act as either an electrophile or a nucleophile, depending on the reaction conditions and the nature of the attacking species. This dual reactivity allows for a diverse range of chemical transformations.

Electrophilic Activation

The electron-rich triple bond of the alkyne can be activated by electrophiles, rendering it susceptible to nucleophilic attack. This activation is a cornerstone of many synthetic methodologies.

One of the most prevalent strategies for electrophilic activation involves the use of transition metal catalysts. nih.gov Metals like palladium, rhodium, and gold are known to coordinate to the alkyne, forming a π-complex. This coordination polarizes the alkyne, making the carbon atoms more electrophilic and thus more prone to attack by nucleophiles. For instance, in palladium-catalyzed reactions, the formation of a π-allylpalladium intermediate from an internal alkyne is a key step that facilitates the addition of nucleophiles. nih.gov While direct studies on this compound are not prevalent, the behavior of analogous aryl propynes in the presence of palladium catalysts and a co-catalyst like benzoic acid demonstrates this principle, leading to the formation of various C-O and C-C bonds. nih.gov

Another avenue for electrophilic activation is the use of strong electrophilic reagents. Hypervalent iodine reagents, for example, are powerful electrophiles capable of transferring an alkynyl group to a nucleophile. epfl.ch This "umpolung" strategy reverses the typical nucleophilic character of an acetylide. epfl.ch

Furthermore, the intramolecular hydroarylation of o-alkynyl biaryls provides insight into the electrophilic activation of the triple bond. In the presence of transition metals, the alkyne is activated, leading to cyclization reactions. nih.gov Depending on the reaction conditions (acidic vs. neutral), the mechanism can proceed through either an electrophilic aromatic substitution pathway or a C-H activation pathway. nih.gov In the context of this compound, the presence of the aryl group suggests the possibility of intramolecular reactions if a suitable reaction partner is present on the ring.

The general mechanism for electrophilic aromatic substitution involves the generation of a strong electrophile that is then attacked by the π-electrons of the aromatic ring. msu.edulibretexts.org While this typically refers to reactions on the benzene (B151609) ring itself, the principle of generating a potent electrophile to induce a reaction is analogous to the activation of the alkyne.

The following table summarizes representative conditions for the electrophilic activation of alkynes, drawn from analogous systems.

Catalyst/ReagentCo-catalyst/LigandNucleophileProduct TypeRef.
Pd(OAc)₂1,1'-Bis(diisopropylphosphino)ferrocene- (intramolecular)9-Benzylidene-9H-fluorene derivatives nih.gov
Rhodium chloride dimerDPEphosCarboxylic acidBranched allylic esters nih.gov
Palladium catalystBenzoic acidAlcohols, malononitrileLinear allylic ethers, linear C-C coupled products nih.gov
Hypervalent iodine reagents-Various nucleophilesAlkynylated compounds epfl.ch

This table presents data from reactions of analogous alkynyl compounds to illustrate the principles of electrophilic activation.

Nucleophilic Activation

The terminal hydrogen of a terminal alkyne is weakly acidic and can be removed by a strong base to form a metal acetylide. This acetylide anion is a potent nucleophile and can participate in a variety of reactions, including additions to carbonyl compounds and substitution reactions. epfl.ch While this compound is an internal alkyne and does not have an acidic acetylenic proton, related terminal alkynes readily undergo this mode of activation.

Even in internal alkynes, the alkynyl moiety can exhibit nucleophilic character, particularly in the context of organometallic chemistry. For instance, the insertion of alkynes into metal-metal bonds, such as Cu-Al and Au-Al, has been computationally studied. The mechanism suggests that the metal-metal bond acts as a nucleophile toward the alkyne. acs.org

Furthermore, nickel-catalyzed cross-coupling reactions of aryl ethers can involve the use of alkynylmagnesium reagents, which are strong nucleophiles. acs.orgacs.org This highlights the utility of alkynyl nucleophiles in forming new carbon-carbon bonds.

The cyclization of certain π-Au,σ-M acetylides can be triggered by a nucleophilic attack, leading to the formation of various heterocyclic structures. This process involves an interesting alkynyl transmetalation. rsc.org

The following table provides examples of reactions where the alkynyl moiety or a related species acts as a nucleophile.

ReactantReagentElectrophileProduct TypeRef.
Terminal alkyneStrong base (e.g., n-BuLi)Carbonyl compoundPropargyl alcohol nih.gov
Alkynylmagnesium reagentNickel catalystAryl etherAryl-alkyne coupled product acs.orgacs.org
3-HexyneM-aluminyl (M=Cu, Au) complex- (insertion)Dimetallated alkene acs.org

This table showcases reactions of analogous alkynyl compounds to demonstrate nucleophilic activation pathways.

Computational and Theoretical Chemistry Studies of Hex 1 Yn 3 Yl Oxy Benzene and Analogues

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has been extensively employed to study the reactivity of aryl propargyl ethers, including analogues of [(Hex-1-yn-3-yl)oxy]benzene. These studies have shed light on the mechanistic pathways of key transformations, the energetics of these processes, and the factors governing their outcomes.

Elucidation of Reaction Mechanisms, Energetics, and Transition States (e.g., Claisen rearrangement)

The Claisen rearrangement of aryl propargyl ethers, a thermally induced researchgate.netresearchgate.net-sigmatropic rearrangement, is a fundamental reaction that has been a primary focus of DFT studies. Computational investigations have detailed the concerted nature of this rearrangement, proceeding through a six-membered cyclic transition state.

DFT calculations, such as those using the B97X-D functional, indicate that the Claisen rearrangement is often the rate-determining step in subsequent reaction cascades. nsf.gov For a generic aryl propargyl ether, the Gibbs free energy of activation (ΔG‡) for this step is calculated to be in the range of 29-33 kcal/mol. nsf.gov The reaction typically proceeds through a transition state where the breaking of the C-O bond and the formation of the C-C bond occur simultaneously. The rearrangement leads to the formation of an allenic cyclohexadienone intermediate, which can then undergo further transformations. nsf.gov

The energetics of the subsequent steps, such as intramolecular Diels-Alder reactions or tautomerization followed by electrocyclization to form benzopyrans, have also been mapped out using DFT. nsf.gov These studies provide a comprehensive energy profile of the entire reaction cascade, identifying the most favorable pathways.

Calculated Gibbs Free Energy Barriers (ΔG‡) for the Claisen Rearrangement of Substituted Aryl Propargyl Ethers. nsf.gov
Substituent at C3 of Aryl RingΔG‡ (kcal/mol) for Rearrangement at C2ΔG‡ (kcal/mol) for Rearrangement at C6
Amino (NH2)29.1-
Nitro (NO2)30.732.6
Hydrogen (H)33.1

Prediction of Reactivity and Selectivity (e.g., regioselectivity, substituent effects)

DFT calculations have proven to be highly effective in predicting the reactivity and regioselectivity of the Claisen rearrangement in unsymmetrically substituted aryl propargyl ethers. The electronic nature of substituents on the aromatic ring plays a crucial role in directing the rearrangement.

Electron-donating groups, such as an amino group, at the meta position can influence the regioselectivity of the rearrangement. Conversely, electron-withdrawing groups like a nitro group can also direct the rearrangement, with calculations showing that a nitro group at the C3 position of the aryl ring can lower the activation barrier for rearrangement at the C2 position. nsf.gov This is attributed to the stabilization of the partial negative charge that develops on the aromatic ring in the transition state. nsf.gov

The regioselectivity is a result of a delicate balance between steric and electronic effects. DFT studies can quantify these effects, allowing for the prediction of the major product isomer. For instance, in meta-substituted aryl propargyl ethers, the rearrangement can occur at either of the two ortho positions (C2 or C6). The calculated energy barriers for these competing pathways reveal the preferred site of rearrangement. nsf.gov

Analysis of Solvent Effects on Reaction Pathways

The surrounding solvent medium can significantly influence the rates and pathways of chemical reactions. Computational studies have explored the role of the solvent in the Claisen rearrangement of aryl propargyl ethers. The use of implicit solvent models, such as the Polarizable Continuum Model (PCM), allows for the investigation of solvent effects on the energetics of the reaction.

Studies have shown that polar solvents can stabilize the polar transition state of the Claisen rearrangement more than the nonpolar reactant, thereby accelerating the reaction. DFT calculations performed in both the gas phase and in solvents like N,N-diethylaniline have shown a reduction in the activation energy in the presence of a solvent. researchgate.net This is consistent with experimental observations where the rearrangement is often carried out in high-boiling polar solvents. The ability of interfacial water molecules to stabilize the polar transition state through hydrogen bonding has also been highlighted in computational studies of related Claisen rearrangements. acs.orgnih.gov

Quantum Chemical Analyses (e.g., QTAIM, NBO for bonding characteristics and stability)

To gain a deeper understanding of the electronic structure and bonding changes that occur during the Claisen rearrangement, quantum chemical analyses such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are employed.

NBO analysis of the transition state of the Claisen rearrangement of aryl propargyl ethers provides valuable insights into the donor-acceptor interactions that stabilize this critical structure. This analysis can reveal the extent of bond breaking and bond formation at the transition state. For example, NBO analysis has been used to study the effect of methyl substituents on the propargyl group. The analysis revealed that methyl substitution decreases the stabilization energy (E(2)) associated with electron delocalization from the oxygen lone pairs to the antibonding orbital of the C-C bond being formed, which in turn facilitates the rearrangement. researchgate.net

NBO Analysis of Transition State Structures for the Claisen Rearrangement of Aryl Propargyl Ethers with Varying Methyl Substitution on the Propargyl Moiety. researchgate.net
StructureNumber of Methyl Groups at C3Total Stabilization Energy (kcal/mol)
A0157.08
B1141.19
C2126.71

Advanced Synthetic Transformations and Applications of Hex 1 Yn 3 Yl Oxy Benzene As a Synthon

Stereoselective and Enantioselective Synthesis

Asymmetric Catalysis in Propargyl Aryl Ether Transformations

Asymmetric catalysis is crucial for controlling the stereochemical outcome of reactions involving chiral synthons like [(Hex-1-yn-3-yl)oxy]benzene. The application of chiral transition metal catalysts can induce high levels of enantioselectivity in transformations at the propargylic position or involving the alkyne moiety. While specific studies on this compound are not extensively documented, the principles of asymmetric catalysis applied to the broader class of propargyl ethers and related propargylic systems are well-established.

Gold catalysts, in particular, have shown remarkable efficacy in activating alkyne functionalities. nih.gov For instance, chiral bifunctional phosphine (B1218219) ligands paired with gold(I) can facilitate stereoselective cyclization reactions. nih.gov In a potential transformation involving this compound, a chiral gold catalyst could coordinate to the alkyne, enabling an enantioselective intramolecular reaction or an intermolecular addition of a nucleophile. The choice of ligand is paramount, as it directly influences the chiral environment around the metal center, thereby dictating the stereochemical course of the reaction.

Similarly, copper-catalyzed asymmetric propargylic substitutions represent a powerful strategy for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions often proceed with high enantioselectivity, allowing for the synthesis of enantioenriched products that are valuable synthetic intermediates.

Table 1: Representative Asymmetric Transformations in Propargylic Systems

Catalyst/Ligand System Substrate Type Transformation Enantioselectivity (ee)
Gold(I) / Chiral Phosphine Hydroxylated Propargylic Ester Intramolecular Cyclization Up to 92%
Copper / Chiral Ligand Propargylic Alcohol Derivative Propargylic Substitution High

This table presents illustrative data for analogous propargylic systems to demonstrate the potential of asymmetric catalysis.

Control of Diastereoselectivity in Cycloaddition Reactions

The alkyne and aryl moieties of this compound can participate in various cycloaddition reactions, such as [4+2] (Diels-Alder), [3+2], and [4+3] cycloadditions, to construct complex cyclic and polycyclic frameworks. Controlling diastereoselectivity in these reactions is essential for synthesizing a specific stereoisomer. The stereochemical outcome is influenced by factors such as the choice of catalyst, solvent, temperature, and the nature of the reacting partner. nih.govmdpi.com

For instance, in an inverse-electron-demand Diels-Alder (IEDDA) reaction, the electron-rich aryl ether component could act as the dienophile partner. The facial selectivity of the approach of the diene would be influenced by the steric and electronic properties of the chiral propargyl group, potentially leading to a diastereoselective outcome. Lewis acid or organocatalysts can be employed to modulate the energy of the transition states, thereby enhancing the diastereomeric ratio (dr). mdpi.com Gold-catalyzed [3+2] cycloadditions of propargyl acetals with aldehydes have been shown to proceed with excellent diastereoselectivities, favoring the cis-isomer. nih.gov This highlights the potential for metal catalysts to orchestrate highly stereocontrolled cycloadditions involving the propargylic fragment.

Computational studies, such as Density Functional Theory (DFT) calculations, are often used to rationalize the observed diastereoselectivity by comparing the energies of the different possible transition states. mdpi.com Such analyses can reveal that the formation of the major diastereoisomer is often thermodynamically driven due to its higher stability. acs.org

Table 2: Examples of Diastereoselective Cycloadditions

Reaction Type Reactants Catalyst/Conditions Diastereoselectivity (dr)
Aza-Diels-Alder Anilines, Aldehydes, Enol Ethers Iodine / Propylene Carbonate Up to >99:1
IEDDA 2-Pyrones, Acyclic Enol Ethers Copper(II)-BOX system High

This table provides examples from related systems to illustrate the principles of diastereocontrol in cycloaddition reactions.

Generation and Derivatization of Reactive Intermediates

The structure of this compound allows for its conversion into highly reactive intermediates, such as allenes and metal-carbenes, which can be trapped in situ to generate a diverse range of complex molecules.

Formation of Allenyl Intermediates and their Subsequent Transformations

Propargyl aryl ethers are known to undergo rearrangement to form allenyl intermediates. This transformation is often catalyzed by transition metals, particularly gold and palladium. nih.govnih.gov For this compound, a nsf.govnsf.gov-sigmatropic rearrangement (Claisen rearrangement) can thermally convert it into an allenyl cyclohexadienone intermediate. nsf.gov This reactive allene (B1206475) can then undergo subsequent transformations, such as intramolecular Diels-Alder reactions, to yield complex tetracyclic structures. nsf.gov

Alternatively, metal-catalyzed processes can generate η³-propargyl/allenyl metal complexes. nih.gov These intermediates are versatile and can react with various electrophiles. For example, an iridium-catalyzed C-H silylation proceeds through an η³-propargyl/allenyl iridium intermediate, which then undergoes an outer-sphere attack by a silylating reagent. nih.gov The regioselectivity of the attack (leading to either a propargyl or an allenyl product) can often be controlled by the choice of reagents and additives. nih.gov

The synthetic utility of these allenyl intermediates is vast. They can be trapped by nucleophiles, participate in cycloadditions, or be used in cross-coupling reactions to introduce further complexity. nih.gov

Evolution of Metal-Carbene Complexes from Alkynyl Ethers

Alkynyl ethers serve as precursors for the generation of metal-carbene complexes, which are powerful intermediates in organic synthesis. umb.edulibretexts.org Fischer carbene complexes, characterized by an electrophilic carbene carbon, can be synthesized from metal carbonyls and organolithium reagents, followed by alkylation. The oxygen atom of the ether in a molecule like this compound can stabilize the carbene complex through π-donation into the vacant p-orbital of the carbene carbon. wikipedia.org

These metal-carbene complexes exhibit rich reactivity. For example, they can react with alkynes to form metallacyclobutene intermediates, which can then rearrange to form naphthol or indenyl ether derivatives in what is known as the Dötz reaction. umb.edu They are also key intermediates in catalytic reactions like olefin metathesis and cyclopropanation. wikipedia.org The generation of a metal-carbene from the alkyne functionality of this compound would open pathways to a variety of complex carbocyclic and heterocyclic systems.

Integration into Cascade and Tandem Reactions for Molecular Complexity Enhancement

The multiple reactive sites within this compound make it an ideal substrate for cascade or tandem reactions, where multiple bond-forming events occur in a single operation without isolating intermediates. This approach significantly enhances molecular complexity in an efficient manner.

A classic example involving aryl propargyl ethers is the tandem Claisen rearrangement/electrocyclization sequence. nsf.gov Upon heating, this compound can undergo a nsf.govnsf.gov-sigmatropic Claisen rearrangement to form an allene intermediate, which can then participate in a subsequent intramolecular reaction. nsf.govacs.org Computational studies have shown that the fate of this allene depends on the substitution pattern of the aromatic ring. nsf.gov It can undergo an intramolecular Diels-Alder reaction to form bridged tetracyclic compounds or tautomerize to a conjugated diene followed by an electrocyclization to yield benzopyrans. nsf.gov

Another powerful cascade is the Banert cascade, which involves propargylic azides rearranging to form triazoles. nih.govresearchgate.net While the substrate is an ether, not an azide, this illustrates the principle of using the propargyl unit to trigger complex rearrangements. By modifying the functional groups on this compound, it could be engineered to participate in similar strategically designed cascade reactions, leading to rapid assembly of complex heterocyclic scaffolds.

Role in Advanced Organic Material Synthesis

Propargyl aryl ethers are valuable monomers for the synthesis of advanced organic materials, such as thermostable polymers and cross-linked networks. The polymerization of phenyl propargyl ether and its derivatives, catalyzed by transition metals like MoCl₅ and WCl₆, has been shown to produce conjugated polymers. tandfonline.comtandfonline.com These polymers are often soluble in common organic solvents and exhibit interesting electrical properties, with conductivity increasing significantly upon doping with iodine. tandfonline.comtandfonline.comepa.gov

This compound could serve as a functional monomer in such polymerizations. The resulting polymer, poly{this compound}, would feature a polyacetylene backbone with pendant phenoxy groups. At high temperatures, the propargyl ether side chains can undergo thermal cross-linking reactions, likely involving a Claisen rearrangement to form a chromene structure, which then polymerizes further. rsc.org This post-polymerization curing process transforms the soluble polymer into a rigid, cross-linked network. rsc.orgrsc.org

Such cured materials are expected to exhibit high thermal stability, a high glass transition temperature (Tg), and a high modulus. rsc.orgrsc.org These properties make them promising candidates for applications as high-performance materials, such as matrix resins for composites in the aerospace industry or insulating materials with low dielectric constants in microelectronics. rsc.org

Table 3: Properties of Polymers Derived from Phenyl Propargyl Ether Analogs

Polymer Catalyst Solubility Electrical Conductivity (Iodine-Doped) Thermal Properties
Poly(phenyl propargyl ether) MoCl₅/(n-Bu)₄Sn Soluble in CHCl₃, THF 10⁻⁴ - 10⁻⁵ S/cm Thermally stable

This table summarizes properties of polymers derived from analogous aryl propargyl ethers to illustrate the potential of this compound as a monomer.

Precursors for Functionalized Carbon Materials (e.g., graphene oxides)

While no direct synthesis of graphene oxide using this compound has been reported, its molecular structure suggests it could serve as a valuable precursor for carbon-rich materials. The presence of a benzene (B151609) ring and a hexynyl chain provides a high carbon content, which is a fundamental requirement for the synthesis of materials like graphene.

The terminal alkyne group is particularly significant. Alkynes are known to undergo various thermal or metal-catalyzed cyclization and polymerization reactions to form complex aromatic structures. In theory, subjecting this compound to high temperatures or specific catalytic conditions could induce intramolecular and intermolecular reactions, leading to the formation of polycyclic aromatic hydrocarbons (PAHs). These PAHs could then, under appropriate graphitization conditions, serve as seeds for the growth of graphene-like sheets.

Furthermore, the phenoxy group could be leveraged for functionalization. Chemical modification of the benzene ring, for instance, through sulfonation or nitration, followed by reduction to an amine, could introduce heteroatoms. These functional groups could then facilitate the exfoliation of the resulting carbon material in solvents or act as anchoring points for further chemical modifications, a common strategy in the preparation of functionalized graphene oxides from other precursors. mdpi.com

A hypothetical pathway could involve a multi-step process:

Polymerization/Carbonization: Thermal treatment of this compound to induce polymerization and subsequent carbonization into a three-dimensional carbon network.

Oxidation: Chemical oxidation of the carbonized material using strong oxidizing agents (e.g., a modified Hummers' method) to introduce oxygen-containing functional groups and form a graphene oxide-like material. mdpi.com

The properties of the resulting material would be highly dependent on the precise conditions of carbonization and oxidation.

Potential Role Relevant Functional Group Hypothetical Transformation Anticipated Outcome
Carbon SourceBenzene ring, Hexynyl chainPyrolysis, CarbonizationFormation of a high-carbon char
Cross-linking AgentTerminal AlkyneThermal or catalyzed cyclotrimerizationFormation of a polyaromatic network
Functionalization HandlePhenoxy GroupPre- or post-carbonization chemical modificationIntroduction of heteroatoms for enhanced properties

Table 1: Hypothetical Roles of this compound in Carbon Material Synthesis

Building Blocks for Polymeric Architectures

The bifunctional nature of this compound, possessing both a reactive alkyne and an aromatic ring, makes it a theoretical candidate as a monomer for various polymerization reactions.

The terminal alkyne allows for participation in well-established polymerization techniques. For instance, alkyne metathesis polymerization, catalyzed by specific transition metal complexes, could yield poly(phenylene vinylene) derivatives with pendant hex-3-oxy side chains. Another prominent reaction is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." acs.org If a corresponding diazide monomer were used, this compound could act as a di-alkyne building block to form poly(triazole)s.

Moreover, the phenoxy group can be involved in polymerization. Electrophilic substitution reactions on the aromatic ring, such as Friedel-Crafts alkylation or acylation, could lead to the formation of poly(arylene ether)s, provided a suitable co-monomer is employed. nsf.gov The reactivity of the benzene ring would, however, be influenced by the electron-donating nature of the ether linkage.

The combination of these reactive sites opens the door to creating hyperbranched or cross-linked polymers. For example, a linear polymer could first be synthesized through the alkyne group, followed by a cross-linking step involving the aromatic rings. A propargyl ether-functionalized poly(m-phenylene) has been shown to form a cross-linked network upon heating, resulting in a polymer with high thermal stability and a high glass transition temperature. rsc.org

Polymerization Strategy Reactive Site(s) Potential Co-monomer Resulting Polymer Architecture
Alkyne MetathesisTerminal AlkyneSelf-polymerizationLinear polymer with unsaturated backbone
Azide-Alkyne CycloadditionTerminal AlkyneOrganic DiazideLinear poly(triazole)
Friedel-Crafts PolycondensationBenzene RingDiacyl Chloride or Dialkyl HalidePoly(arylene ether) derivative
Thermal Cross-linkingTerminal Alkyne, Benzene RingSelf-polymerizationCross-linked network

Table 2: Theoretical Polymerization Strategies Involving this compound

Future Research Directions and Challenges

Development of Novel and Sustainable Catalytic Systems for Efficiency and Selectivity

The synthesis of aryl alkynyl ethers, including [(Hex-1-yn-3-yl)oxy]benzene, often relies on transition metal catalysis. While effective, current methods present opportunities for improvement in terms of sustainability, cost-effectiveness, and catalytic efficiency. Future research will likely focus on several key areas:

Earth-Abundant Metal Catalysts: A significant challenge is the reliance on precious metals like palladium and gold. mdpi.com Future efforts will be directed towards developing catalytic systems based on more abundant and less toxic metals such as copper, nickel, and iron. nih.govorganic-chemistry.org These systems aim to provide comparable or superior efficiency and selectivity while reducing the environmental and economic costs associated with synthesis.

Ligand Design and Optimization: The selectivity and activity of metal catalysts are heavily influenced by the coordinating ligands. The design of novel ligands that can enhance the catalytic cycle, improve turnover numbers, and enable reactions under milder conditions is a critical research avenue. nih.gov

Photoredox and Electrochemical Catalysis: The merger of transition metal catalysis with photoredox or electrochemical methods offers new possibilities for activating substrates under exceptionally mild conditions. nih.govdntb.gov.ua These approaches can provide alternative reaction pathways, potentially leading to novel transformations of aryl alkynyl ethers and reducing the need for harsh reagents.

Transition-Metal-Free Synthesis: The development of synthetic routes that completely avoid transition metals is a major goal for sustainable chemistry. mdpi.com Research into base-mediated eliminations and reactions involving hypervalent iodine reagents as electrophilic alkyne sources are promising directions. mdpi.comresearchgate.net

Catalyst TypeAdvantagesChallenges for Future Research
Palladium-basedHigh efficiency and broad substrate scope.Cost, toxicity, and need for specialized ligands.
Copper-basedLower cost and good for specific coupling reactions. mdpi.comOften requires higher temperatures and stronger bases.
Gold-basedUnique reactivity for alkyne activation. mdpi.comHigh cost and sensitivity to reaction conditions.
Nickel-basedCost-effective and useful for cross-coupling. nih.govCan be sensitive to air and moisture.
Photoredox/ElectrochemicalExtremely mild conditions and novel reactivity. nih.govRequires specialized equipment and further mechanistic understanding.

Exploration of Unprecedented Reaction Pathways and Mechanistic Insights

A deeper understanding of the reactivity of aryl alkynyl ethers is essential for unlocking their full synthetic potential. Future research will focus on both discovering new reactions and elucidating the mechanisms of known transformations.

A key area of interest is the study of sigmatropic rearrangements. Allyl and benzyl (B1604629) alkynyl ethers are known to undergo facile nih.govnih.gov-sigmatropic rearrangements at low temperatures to form ketene (B1206846) intermediates, which can then be trapped by various nucleophiles. nih.govtminehan.com A proposed mechanistic pathway for this process involves the initial formation of the allyl alkynyl ether, which then rearranges to an allyl ketene intermediate that can be trapped to form γ,δ-unsaturated carboxylic acid derivatives. nih.gov Detailed mechanistic studies, potentially using computational methods and advanced spectroscopic techniques like operando NMR spectroscopy, could provide a deeper understanding of these and other rearrangements, allowing for their predictable application in synthesis. nih.gov

Furthermore, the unique electronic properties of the alkynyl ether moiety suggest the potential for other, yet to be discovered, reaction pathways. Research into cycloaddition reactions, retro-ene reactions, and other pericyclic processes involving the alkyne could lead to the development of powerful new methods for constructing complex cyclic and polycyclic systems. tminehan.com

Expansion of Synthetic Scope to Highly Complex Molecular Architectures

Aryl alkynyl ethers are valuable building blocks for the synthesis of more complex molecules. Future research will aim to expand their application in the construction of intricate molecular architectures that are difficult to access through other means.

One promising strategy is the use of tandem or cascade reactions, where multiple bond-forming events occur in a single operation. The reactivity of the alkyne and the ether linkage can be harnessed to trigger a sequence of reactions, rapidly building molecular complexity. For instance, a reaction cascade could be initiated at the alkyne, leading to the formation of a new ring system that incorporates the aryl ether moiety.

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process, represent another powerful approach. mdpi.com Designing MCRs that incorporate this compound or similar structures could provide rapid access to libraries of complex and structurally diverse compounds for applications in materials science and medicinal chemistry. The development of such reactions would be a significant step forward in the efficient synthesis of novel chemical entities.

Strategic Application in the Synthesis of Biologically Relevant Precursors

The structural motifs present in aryl alkynyl ethers are found in a variety of biologically active molecules. This makes them attractive starting materials for the synthesis of new therapeutic agents and biological probes.

Future research will likely focus on the strategic incorporation of the aryl alkynyl ether framework into synthetic routes targeting compounds with potential biological activity. For example, the alkyne can serve as a handle for further functionalization via "click" chemistry or other alkyne-specific transformations to attach fluorescent tags, affinity labels, or other biologically relevant groups. anu.edu.au

Q & A

Q. What are the common synthetic routes for [(Hex-1-yn-3-yl)oxy]benzene, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between a phenol derivative and a hex-1-yn-3-yl halide. For example, analogous methods to those in (e.g., using 3-methoxyphenol with a propargyl halide) can be adapted. Key factors include:
  • Catalyst : Use of base catalysts like K₂CO₃ or NaH to deprotonate the phenol.
  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .
  • Temperature : Moderate heating (60–80°C) balances reaction rate and side-product formation.
    Table 1 : Comparison of Reaction Conditions for Propargyl Ether Synthesis (Adapted from )
Reactant PairSolventCatalystYield
Phenol + Propargyl bromideDMFK₂CO₃45–60%
Substituted phenol + Propargyl chlorideDMSONaH60–71%
Optimization strategies include varying stoichiometry, inert atmosphere (N₂/Ar), and post-reaction purification via column chromatography.

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers expect?

  • Methodological Answer :
  • ¹H NMR : A triplet (~2.5 ppm) for the alkyne-proximal CH₂, a singlet (~4.6 ppm) for the OCH₂ group, and aromatic protons (6.5–7.5 ppm). Compare with data for similar compounds in .
  • ¹³C NMR : Alkyne carbons (δ ~70–85 ppm), OCH₂ (δ ~65–75 ppm), and aromatic carbons (δ ~110–160 ppm).
  • IR : Strong C≡C stretch (~2100–2260 cm⁻¹) and C-O-C stretch (~1200 cm⁻¹) .
  • HRMS : Confirm molecular ion [M+H]⁺ or [M+Na]⁺ with mass accuracy <5 ppm . Cross-validate with computational tools like Gaussian for predicted spectra.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when confirming the structure of this compound derivatives?

  • Methodological Answer : Contradictions (e.g., unexpected splitting in NMR or IR shifts) may arise from impurities, stereochemical effects, or solvent interactions. Steps to resolve:

Purification : Re-crystallization or HPLC to isolate pure product .

Multi-Technique Validation : Combine 2D NMR (COSY, HSQC) to assign proton-carbon correlations .

Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to simulate spectra and compare with experimental data .
Example: In , discrepancies in ¹³C NMR signals for alkyne carbons were resolved by adjusting solvent polarity during analysis.

Q. What computational methods are effective in predicting the reactivity of the alkyne group in this compound during substitution or cycloaddition reactions?

  • Methodological Answer :
  • Reactivity Analysis : Use DFT calculations to map electron density (NBO analysis) and identify nucleophilic/electrophilic sites. The alkyne’s π-system is highly reactive toward [2+2] or [3+2] cycloadditions.
  • Transition-State Modeling : Employ QM/MM methods (e.g., Gaussian or ORCA) to model reaction pathways. For example, predict activation energy for alkyne participation in Click reactions .
  • Solvent Effects : Include implicit solvent models (e.g., PCM) to assess solvation’s impact on reactivity .

Q. How can researchers design experiments to evaluate the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • Accelerated Degradation Studies :
  • pH Stability : Expose the compound to buffered solutions (pH 2–12) at 25°C and 40°C. Monitor decomposition via HPLC at intervals (0, 24, 48 hrs) .
  • Thermal Stability : Use TGA/DSC to determine decomposition onset temperature.
  • Mechanistic Probes : Isotope labeling (e.g., deuterated solvents) to track proton exchange or hydrolysis pathways.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for this compound synthesis across different studies?

  • Methodological Answer : Variability in yields (e.g., 45% vs. 71% in ) may stem from:
  • Reagent Purity : Use freshly distilled propargyl halides to avoid side reactions.
  • Catalyst Activity : Test alternative bases (e.g., DBU vs. K₂CO₃) .
  • Workup Procedures : Optimize extraction (e.g., phase-transfer catalysis) to minimize product loss.
    Systematic DOE (Design of Experiments) can identify critical parameters.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.